molecular formula C6H5F3N2 B1342801 2,4,6-Trifluorophenylhydrazine CAS No. 80025-72-5

2,4,6-Trifluorophenylhydrazine

Cat. No.: B1342801
CAS No.: 80025-72-5
M. Wt: 162.11 g/mol
InChI Key: KSKADWHKCXNUAA-UHFFFAOYSA-N
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Description

2,4,6-Trifluorophenylhydrazine is an organic compound with the molecular formula C6H5F3N2. It is a derivative of phenylhydrazine where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 6 positions. This compound is known for its unique chemical properties and is used in various scientific research applications .

Scientific Research Applications

2,4,6-Trifluorophenylhydrazine has several applications in scientific research:

Safety and Hazards

2,4,6-Trifluorophenylhydrazine is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, rinse with water and consult a doctor . If inhaled, move the victim into fresh air and give artificial respiration if necessary .

Biochemical Analysis

Biochemical Properties

2,4,6-Trifluorophenylhydrazine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions often involves the formation of covalent bonds between the hydrazine group of this compound and the active sites of the enzymes, leading to enzyme inhibition or modification .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, the hydrazine group of this compound can form covalent bonds with the active sites of enzymes, resulting in their inhibition. This interaction can lead to changes in gene expression, as the inhibition of certain enzymes can disrupt metabolic pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes, including toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity and other adverse effects in animal studies. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation reactions. These metabolic processes can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The involvement of cytochrome P450 enzymes in the metabolism of this compound is particularly noteworthy, as these enzymes play a crucial role in the detoxification and elimination of xenobiotics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trifluorophenylhydrazine can be synthesized through several methods. One common method involves the reaction of 2,4,6-trifluoronitrobenzene with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:

C6H2F3NO2+N2H4C6H2F3NHNH2+H2OC_6H_2F_3NO_2 + N_2H_4 \rightarrow C_6H_2F_3NHNH_2 + H_2O C6​H2​F3​NO2​+N2​H4​→C6​H2​F3​NHNH2​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluorophenylhydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azobenzene derivatives.

    Reduction: It can be reduced to form the corresponding aniline derivative.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: The parent compound without fluorine substitution.

    2,4-Difluorophenylhydrazine: A derivative with two fluorine atoms.

    2,6-Difluorophenylhydrazine: Another derivative with two fluorine atoms at different positions.

Uniqueness

2,4,6-Trifluorophenylhydrazine is unique due to the presence of three fluorine atoms, which significantly alter its chemical and physical properties compared to its non-fluorinated and partially fluorinated counterparts. The trifluoromethyl group enhances its stability, reactivity, and binding affinity in various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

(2,4,6-trifluorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-3-1-4(8)6(11-10)5(9)2-3/h1-2,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKADWHKCXNUAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)NN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599824
Record name (2,4,6-Trifluorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80025-72-5
Record name (2,4,6-Trifluorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trifluorophenylhydrazine
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